rel-(2S,3R)-4-(isopentyloxy)-2,3-dimercapto-4-oxobutanoic acid
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Overview
Description
rel-(2S,3R)-4-(isopentyloxy)-2,3-dimercapto-4-oxobutanoic acid is an ester of dimercaptosuccinic acid, known for its antioxidant and chelating properties. It has been studied for its potential to mitigate heavy metal toxicity, particularly cadmium and mercury, in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
rel-(2S,3R)-4-(isopentyloxy)-2,3-dimercapto-4-oxobutanoic acid is synthesized by esterifying dimercaptosuccinic acid with isoamyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, under controlled conditions to ensure the formation of the ester bond .
Industrial Production Methods
Industrial production of monoisoamyl-2,3-dimercaptosuccinate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
rel-(2S,3R)-4-(isopentyloxy)-2,3-dimercapto-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of disulfide bonds.
Reduction: It can be reduced back to its thiol form.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
rel-(2S,3R)-4-(isopentyloxy)-2,3-dimercapto-4-oxobutanoic acid has been extensively studied for its applications in:
Chemistry: Used as a chelating agent to bind heavy metals.
Biology: Investigated for its role in protecting cells from heavy metal-induced toxicity.
Medicine: Explored as a potential antidote for heavy metal poisoning, particularly cadmium and mercury.
Industry: Utilized in processes requiring the removal of heavy metals from solutions .
Mechanism of Action
rel-(2S,3R)-4-(isopentyloxy)-2,3-dimercapto-4-oxobutanoic acid exerts its effects primarily through its chelating properties. It binds to heavy metals, forming stable complexes that can be excreted from the body. The compound interacts with various molecular targets, including enzymes and proteins involved in oxidative stress and metal detoxification pathways .
Comparison with Similar Compounds
Similar Compounds
Dimercaptosuccinic Acid (DMSA): A well-known chelating agent used for heavy metal detoxification.
Dimercaptopropane-1-sulfonate (DMPS): Another chelating agent with similar applications.
N-(4-methylbenzyl)-4-O-(β-D-galactopyranosyl)-D-glucamine-N-carbodithioate (MeBLDTC): A dithiocarbamate analogue with chelating properties
Uniqueness
rel-(2S,3R)-4-(isopentyloxy)-2,3-dimercapto-4-oxobutanoic acid is unique due to its lipophilic nature, which allows it to cross cell membranes more effectively than its hydrophilic counterparts. This property enhances its ability to chelate intracellular heavy metals and provides a broader range of applications in biological systems .
Properties
CAS No. |
142609-62-9 |
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Molecular Formula |
C16H26N6O3 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
(2S,3R)-4-(3-methylbutoxy)-4-oxo-2,3-bis(sulfanyl)butanoic acid |
InChI |
InChI=1S/C9H16O4S2/c1-5(2)3-4-13-9(12)7(15)6(14)8(10)11/h5-7,14-15H,3-4H2,1-2H3,(H,10,11)/t6-,7+/m1/s1 |
InChI Key |
RIBYSYWXWXMDSW-RQJHMYQMSA-N |
SMILES |
CC(C)CCOC(=O)C(C(C(=O)O)S)S |
Isomeric SMILES |
CC(C)CCOC(=O)[C@H]([C@H](C(=O)O)S)S |
Canonical SMILES |
CC(C)CCOC(=O)C(C(C(=O)O)S)S |
Synonyms |
Mi-ADMS MiADMSA monoisoamyl 2,3-dimercaptosuccinic acid monoisoamyl meso-2,3-dimercaptosuccinate monoisoamyl-2,3-dimercaptosuccinate |
Origin of Product |
United States |
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